2-{4-[(7-Fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}acetamide
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Overview
Description
2-{4-[(7-Fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}acetamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities, including antifungal, anticancer, and anti-inflammatory properties . The presence of a fluorine atom in the quinazolinone ring enhances its biological activity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(7-Fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}acetamide typically involves a multi-step process. One common method includes the reaction of 7-fluoro-4-oxo-3,4-dihydroquinazoline with piperidine and acetic anhydride . The reaction is carried out under reflux conditions in the presence of a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process . Additionally, green chemistry principles, such as the use of water as a solvent, can be applied to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-{4-[(7-Fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinazolinone ring to its dihydro form.
Substitution: The fluorine atom in the quinazolinone ring can be substituted with other functional groups, such as amino or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like ammonia (NH3) and hydroxylamine (NH2OH) are employed for substitution reactions.
Major Products
The major products formed from these reactions include various quinazolinone derivatives with altered functional groups, which can exhibit different biological activities .
Scientific Research Applications
2-{4-[(7-Fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential antifungal and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{4-[(7-Fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound binds to enzymes and receptors in the body, inhibiting their activity and leading to therapeutic effects . The presence of the fluorine atom enhances its binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(7-fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)acetate
- 2-Fluoro-5-(4-oxo-3,4-dihydrophthalazin-1-yl)methylbenzoic acid
Uniqueness
2-{4-[(7-Fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}acetamide is unique due to its specific structure, which combines the quinazolinone ring with a piperidine moiety. This combination enhances its biological activity and stability compared to similar compounds .
Properties
IUPAC Name |
2-[4-[(7-fluoro-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O2/c17-12-1-2-13-14(7-12)19-10-21(16(13)23)8-11-3-5-20(6-4-11)9-15(18)22/h1-2,7,10-11H,3-6,8-9H2,(H2,18,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFPOBGMMLBCNQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=NC3=C(C2=O)C=CC(=C3)F)CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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